molecular formula C17H22N2O2 B2699653 N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide CAS No. 898439-11-7

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide

Cat. No.: B2699653
CAS No.: 898439-11-7
M. Wt: 286.375
InChI Key: PATJRRLPKKZWNZ-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide is a synthetic compound belonging to the class of quinoline-based synthetic cannabinoids. It has a molecular formula of C17H22N2O2 and a molecular weight of 286.375

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide involves several steps. One common method includes the reaction of cyclopropanecarbonyl chloride with 3,4-dihydro-2H-quinoline-7-amine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological receptors and potential therapeutic effects.

    Medicine: Explored for its potential as a pharmaceutical agent in treating certain conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide involves its interaction with specific molecular targets, such as cannabinoid receptors. This interaction can modulate various signaling pathways, leading to its observed effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter release and receptor activity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide:

    N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide: Another compound with a similar core structure but different functional groups, leading to distinct properties.

Uniqueness

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)butyramide stands out due to its specific structural configuration, which imparts unique chemical and biological properties. Its ability to interact with cannabinoid receptors and modulate signaling pathways makes it a compound of interest in various research fields.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-2-4-16(20)18-14-9-8-12-5-3-10-19(15(12)11-14)17(21)13-6-7-13/h8-9,11,13H,2-7,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATJRRLPKKZWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC2=C(CCCN2C(=O)C3CC3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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